5-Chloro-6-fluoropyrimidine-2,4-diamine
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Overview
Description
5-Chloro-6-fluoropyrimidine-2,4-diamine: is a heterocyclic organic compound with the molecular formula C4H4ClFN4. It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at the 5th and 6th positions, respectively, and amino groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoropyrimidine-2,4-diamine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions to introduce the amino groups at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-fluoropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Chloro-6-fluoropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and exerting its biological effects .
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 5-Fluorouracil
- 6-Chloropyrimidine-2,4-diamine
Comparison: Compared to these similar compounds, 5-Chloro-6-fluoropyrimidine-2,4-diamine exhibits unique properties due to the simultaneous presence of both chlorine and fluorine atoms. This dual substitution enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C4H4ClFN4 |
---|---|
Molecular Weight |
162.55 g/mol |
IUPAC Name |
5-chloro-6-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C4H4ClFN4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10) |
InChI Key |
JYNPMECCZFODIE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1F)N)N)Cl |
Origin of Product |
United States |
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